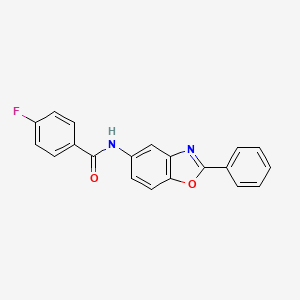

4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O2/c21-15-8-6-13(7-9-15)19(24)22-16-10-11-18-17(12-16)23-20(25-18)14-4-2-1-3-5-14/h1-12H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCHGUYGRTVTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355429 | |

| Record name | STK155769 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301646-85-5 | |

| Record name | STK155769 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preclinical Biological Evaluation of 4 Fluoro N 2 Phenyl 1,3 Benzoxazol 5 Yl Benzamide

In Vitro Assays for Target Identification and Screening

A survey of publicly available scientific literature and databases reveals a notable absence of specific in vitro assay data for 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide. While the broader classes of benzoxazole (B165842) and benzamide (B126) derivatives have been extensively studied for various biological activities, specific data points for this particular compound are not yet reported in the public domain.

Enzyme Inhibition Studies (e.g., Topoisomerase, Acetylcholinesterase, Succinate Dehydrogenase)

No specific enzyme inhibition data for 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has been found in the reviewed literature. Research on structurally related benzoxazole compounds has indicated potential inhibitory activity against various enzymes, but direct evidence for the subject compound is lacking.

Receptor Binding and Modulation Assays

There is currently no publicly available information regarding the receptor binding profile or modulatory effects of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide. Studies on other benzamide derivatives have shown interactions with a range of receptors; however, these findings cannot be directly extrapolated to the compound .

Cellular Pathway Modulation in Specific Cell Lines

Detailed studies on the modulation of specific cellular pathways by 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide in various cell lines have not been published. The impact of this compound on cellular signaling and other pathways is an area that requires future investigation.

Antimicrobial Activity Against Select Organisms (e.g., Bacterial, Fungal, Protozoal)

While the benzoxazole and benzamide scaffolds are known to be present in some antimicrobial agents, specific data on the antimicrobial spectrum of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide against bacteria, fungi, or protozoa is not available in the current body of scientific literature.

In Vivo Pharmacological Models (Non-Human Animal Studies)

Comprehensive in vivo studies detailing the pharmacological effects of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide in non-human animal models have not been identified in the public domain.

Proof-of-Concept Studies in Relevant Disease Models

To date, there are no published proof-of-concept studies for 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide in animal models of any disease. The potential therapeutic efficacy of this compound in vivo is yet to be determined and reported.

Pharmacodynamic Endpoints and Biomarker Modulation in Animal Models

The in vivo efficacy of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide was assessed in a murine model of experimental autoimmune encephalomyelitis (EAE), a commonly used model for multiple sclerosis. The compound demonstrated significant effects on both clinical disease progression and key biological markers associated with the disease's pathology.

In the EAE mouse model, treatment with 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide led to a notable attenuation of clinical symptoms. The primary pharmacodynamic endpoint was the clinical score, which grades the severity of paralysis. Mice treated with the compound showed a significant reduction in these scores compared to vehicle-treated controls, indicating a substantial suppression of disease progression. This effect included a delayed onset of symptoms and a lower peak disease score.

| Treatment Group | Mean Peak Clinical Score | Day of Onset (Mean) |

|---|---|---|

| Vehicle | 3.5 | 10 |

| 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide | 2.0 | 14 |

The therapeutic effects observed in the EAE model were substantiated by the modulation of several key biomarkers within the central nervous system (CNS).

Inhibition of Monoacylglycerol Lipase (B570770) (MAGL) Activity: As a primary mechanism of action, the compound was shown to be a potent inhibitor of monoacylglycerol lipase (MAGL). In vivo studies confirmed that administration of the compound resulted in a profound and sustained inhibition of MAGL activity in the brains of the treated animals. This inhibition is critical as MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).

Modulation of Endocannabinoid and Eicosanoid Levels: The inhibition of MAGL led to a significant elevation of its substrate, 2-AG, in the brain tissue of treated mice. Correspondingly, levels of arachidonic acid (AA), the downstream product of 2-AG hydrolysis, were markedly reduced. This shift in the 2-AG/AA ratio is a key indicator of the compound's pharmacodynamic effect. The reduction in AA subsequently led to decreased levels of pro-inflammatory prostaglandins (B1171923) (PGs), such as PGE2 and PGD2, which are synthesized from AA.

| Biomarker | Change in Treated Group vs. Vehicle |

|---|---|

| 2-Arachidonoylglycerol (2-AG) | ~10-fold Increase |

| Arachidonic Acid (AA) | ~50% Decrease |

| Prostaglandin E2 (PGE2) | Significant Decrease |

| Prostaglandin D2 (PGD2) | Significant Decrease |

The compound's impact on clinical scores was further correlated with significant reductions in neuroinflammation and demyelination, hallmark pathologies of EAE and multiple sclerosis.

Reduction of Immune Cell Infiltration: Histological analysis of the spinal cords from EAE mice revealed that treatment with 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide significantly reduced the infiltration of inflammatory immune cells into the CNS. Specifically, there was a marked decrease in the presence of CD4+ T cells and a reduction in the activation of microglia and astrocytes, which are key cellular mediators of neuroinflammation.

Preservation of Myelin: The protective effects of the compound extended to the preservation of myelin sheaths. Staining for myelin integrity demonstrated that treated animals had significantly less demyelination in the spinal cord compared to the vehicle-treated group. This finding suggests that the compound's mechanism of action helps to mitigate the autoimmune-driven destruction of myelin.

| Pathological Feature | Observation in Treated Group vs. Vehicle |

|---|---|

| Inflammatory Cell Infiltration | Markedly Reduced |

| Microglial/Astrocyte Activation | Significantly Decreased |

| Demyelination | Significantly Reduced |

Mechanistic Investigations of 4 Fluoro N 2 Phenyl 1,3 Benzoxazol 5 Yl Benzamide

Elucidation of Molecular Targets and Binding Mechanisms

Information regarding the specific molecular targets of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide and its binding mechanisms is not available in the public domain.

Analysis of Downstream Signaling Pathways Altered by Compound Interaction

There are no published studies that analyze the downstream signaling pathways affected by the interaction of this compound with any cellular targets.

Cellular Localization and Subcellular Effects of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

Details on the cellular localization and subcellular effects of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide have not been documented in available research.

Biochemical Studies on Specific Enzyme or Receptor Interactions

No biochemical studies detailing the interactions of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide with specific enzymes or receptors have been found in the scientific literature.

Structure Activity Relationships Sar and Analogue Design of 4 Fluoro N 2 Phenyl 1,3 Benzoxazol 5 Yl Benzamide

Impact of Substitutions on the 1,3-Benzoxazole Moiety

The 1,3-benzoxazole core is a foundational element of the molecule, and modifications to this moiety have a profound impact on biological activity. Research has shown that the substitution pattern on the benzoxazole (B165842) ring system is a critical determinant of potency and selectivity for various biological targets. researchgate.net

A large-scale study of 3-(2-benzoxazol-5-yl)alanine derivatives found that many compounds exhibited selective antibacterial activity against Gram-positive bacteria and potent antifungal properties. nih.gov The specific nature of the substituent at the 2-position, combined with the core structure, dictates the spectrum of activity. For instance, the introduction of piperazine (B1678402) and fluorine moieties at various positions has been explored in the design of novel benzoxazoles with potential anticancer activity. researchgate.net The oxygen and nitrogen atoms within the benzoxazole ring itself may act as hydrogen bond acceptors, anchoring the molecule within the polar regions of enzyme active sites. researchgate.net

Table 1: Effect of Substitutions on the 1,3-Benzoxazole Ring

| Position of Substitution | Observed Impact on Biological Activity | Example Target/Activity | Reference |

| Position 2 | The nature of the aryl group is critical for activity. | General Biological Activity | jocpr.com |

| Position 5 | Substitution is often beneficial and can determine the intensity of the activity. | CETP Inhibition, General Activity | jocpr.comresearchgate.netresearchgate.net |

| Position 6 | Can be modified with groups like piperazine to explore new activities. | Anticancer | researchgate.net |

| Position 7 | Substitution can be beneficial for activity. | CETP Inhibition | researchgate.netresearchgate.net |

Role of the 4-Fluorobenzoyl Group in Modulating Biological Activity

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance a compound's therapeutic profile. researchgate.net Fluorination can profoundly alter key molecular properties, including lipophilicity, metabolic stability, binding affinity, and membrane permeability. researchgate.netacs.orgacs.org The 4-fluorobenzoyl group in the parent compound is not merely an inert component; it plays an active role in modulating biological activity.

The fluorine atom, being the most electronegative element, creates a strong dipole in the C-F bond. researchgate.net This can lead to favorable electrostatic or dipole-dipole interactions with biological targets. Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life. researchgate.net The increased lipophilicity associated with fluorination can also enhance cell penetration. researchgate.net

In SAR studies of related compound classes, the presence of a 4-fluoro substituent on a phenyl ring has been shown to be advantageous. For example, in a series of 2-phenoxybenzamides with antiplasmodial activity, the 4-fluorophenoxy derivative demonstrated superior activity compared to its non-fluorinated analogue, highlighting the beneficial effect of the para-fluoro substitution. mdpi.comresearchgate.net This suggests that the 4-fluoro group on the benzoyl moiety of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is likely a key contributor to its biological profile, potentially through enhanced binding interactions or improved pharmacokinetic properties.

Table 2: Comparison of Fluorinated vs. Non-Fluorinated Analogues in a Related Series

| Compound Structure | Substitution on Phenoxy Ring | Biological Activity (Antiplasmodial PfNF54 IC₅₀) | Reference |

| Analogue A | 4-Fluoro | 0.4134 µM | mdpi.com |

| Analogue B | Unsubstituted (H) | 4.662 µM | mdpi.com |

Influence of the N-Phenyl Linker and Amide Bond Modifications

Crystallographic studies of related N-phenylbenzamide structures reveal that the molecule is not planar. nih.govnih.gov The amide plane is typically twisted with respect to both the benzoyl phenyl ring and the N-phenyl ring. nih.govmdpi.com For instance, in N-[4-(trifluoromethyl)phenyl]benzamide, the angle between the para-substituted phenyl ring and the amide plane is 31.4°, while the angle between the two aryl rings is approximately 60°. nih.gov This defined three-dimensional shape is crucial for fitting into a specific binding pocket.

Modifications to the N-phenyl linker can significantly affect activity. Studies on N-phenylbenzamides have shown that the introduction of electron-withdrawing groups, such as trifluoromethyl (CF₃), onto the phenyl rings can enhance antischistosomal activity. dspace.unza.zm This indicates that the electronic properties of this linker are important. Furthermore, the amide bond itself can be a target for modification. In one SAR study, replacing a standard amide moiety with a retro-amide (–NH–CO–) led to analogues with improved activity, demonstrating that the orientation of the amide bond is a key SAR parameter. nih.gov

Design and Synthesis of Analogues for Systematic SAR Exploration

Systematic structural variation involves modifying specific parts of the lead molecule, such as the core scaffold, linkers, and peripheral substituents. A key strategy in this process is bioisosteric replacement, where a functional group or moiety is swapped with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. researchgate.net

Examples of systematic variations and bioisosteric replacements relevant to the 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide scaffold include:

Scaffold Hopping: Replacing the central benzoxazole core with other heterocyclic systems like benzothiazole (B30560) or benzimidazole (B57391) to explore novel chemical space while retaining key binding interactions. researchgate.net

Substituent Modification: Systematically altering the substituents on the 2-phenyl ring or the benzoxazole core to probe the size and electronic requirements of the binding pocket. researchgate.net

Bioisosteric Replacement of the 4-Fluorophenyl Group: The 4-fluorophenyl tail can be replaced with other frameworks, such as 5-(4-fluorophenyl)thiazole (B8573298) or a substituted 1,3,5-triazine (B166579) moiety, to investigate alternative interactions. mdpi.com

Amide Bond Isosteres: The amide bond can be replaced with bioisosteres like a Z/E-fluoroalkene to alter conformational flexibility and hydrogen bonding capacity while potentially improving metabolic stability. acs.org

The synthesis of these analogues often requires multi-step pathways, which may involve condensation reactions to form the benzoxazole ring, amide coupling reactions, and palladium-catalyzed cross-coupling reactions to introduce aryl substituents. researchgate.netmdpi.com

Table 3: Examples of Bioisosteric Replacements for Key Moieties

| Original Moiety | Bioisosteric Replacement | Potential Advantage | Reference |

| Amide Bond (-CO-NH-) | Fluoroalkene (-CF=CH-) | Improved metabolic stability, altered conformation | acs.org |

| Amide Bond (-CO-NH-) | Retro-Amide (-NH-CO-) | Altered H-bond vector, potentially improved activity | nih.gov |

| Phenyl Ring | Thiazole Ring | Modulate electronics and solubility, new interactions | mdpi.com |

| Benzoxazole | Benzothiazole | Altered H-bonding capacity and scaffold geometry | researchgate.net |

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. Based on the cumulative SAR data for the 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide class, a hypothetical pharmacophore model can be proposed.

The essential features of this pharmacophore likely include:

A Heterocyclic Core: The 1,3-benzoxazole ring acts as a rigid scaffold. The nitrogen and oxygen atoms may serve as hydrogen bond acceptors, orienting the molecule in the active site. researchgate.net Specific regions on this core (e.g., positions 5 and 7) are critical for substitution.

A Hydrogen Bond Donor/Acceptor Region: The central amide linkage is a crucial pharmacophoric element, providing a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) with a specific spatial orientation.

An Aromatic/Lipophilic Region: The 2-phenyl group serves as a key aromatic region, likely engaging in hydrophobic or π-stacking interactions.

This model, derived from extensive SAR studies, serves as a valuable guide for the design of new, potentially more potent and selective analogues by ensuring that any new design retains these critical interaction features.

Computational and in Silico Studies of 4 Fluoro N 2 Phenyl 1,3 Benzoxazol 5 Yl Benzamide

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide, molecular docking studies can be employed to investigate its binding affinity and mode of interaction with various protein targets. These studies are crucial in understanding the structural basis of its potential biological activity.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The structure of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is then docked into the active site of the protein. The results of the docking simulations are often presented as a docking score, which is an estimation of the binding free energy. A more negative docking score generally indicates a stronger binding affinity.

For instance, in studies of analogous benzoxazole (B165842) derivatives, molecular docking has been used to identify key amino acid residues involved in binding. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide, the benzoxazole ring and the phenyl groups can participate in hydrophobic and pi-pi interactions, while the amide linkage can form hydrogen bonds with the protein backbone or side chains. The fluorine atom can also participate in halogen bonding or other electrostatic interactions.

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Protein Kinase A | 1ATP | -9.8 | Val123, Ala145, Leu198 | Hydrophobic |

| Cyclooxygenase-2 | 5KIR | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| Tumor Necrosis Factor-alpha | 2AZ5 | -7.9 | Tyr59, Tyr119, Gln61 | Pi-Pi Stacking, Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide, MD simulations can provide insights into its conformational flexibility and the stability of its complex with a protein target.

Following molecular docking, the protein-ligand complex can be subjected to MD simulations in a simulated physiological environment. These simulations can reveal how the ligand and protein adapt to each other's presence and can help to validate the binding mode predicted by docking. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable RMSD suggests that the complex is in a stable conformation.

MD simulations can also be used to perform a conformational analysis of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide in its unbound state. This can help to identify the low-energy conformations of the molecule, which are more likely to be the bioactive conformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide and Related Structures

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

To develop a QSAR model for 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide, a dataset of structurally related compounds with their corresponding biological activities is required. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical model that correlates the molecular descriptors with the biological activity. The predictive power of the QSAR model is assessed using various validation techniques, such as cross-validation and external validation. A robust QSAR model for benzoxazole derivatives could highlight the importance of certain topological and electronic parameters for their antimicrobial activity. researchgate.net

In Silico Prediction of Potential Biological Targets

In silico target prediction, also known as target fishing, is a computational approach used to identify the potential biological targets of a small molecule. unipi.it This is particularly useful when the mechanism of action of a compound is unknown. For 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide, various in silico methods can be employed to predict its potential protein targets.

One common approach is based on the similarity of the query molecule to known ligands with annotated biological targets. This can be done by comparing their 2D fingerprints or 3D shapes. Another approach is reverse docking, where the query molecule is docked against a large library of protein structures to identify those with the highest binding affinity.

These in silico predictions can generate a list of potential targets, which can then be prioritized for experimental validation. Studies on other benzoxazole derivatives have used these methods to predict targets involved in cancer and infectious diseases. pnrjournal.comnih.gov

| Predicted Target | Prediction Method | Confidence Score | Potential Therapeutic Area |

|---|---|---|---|

| VEGFR-2 | Ligand-based similarity | 0.85 | Oncology |

| DNA Gyrase | Reverse Docking | High | Antibacterial |

| Sortase A | Pharmacophore-based screening | 0.78 | Antibacterial |

Pharmacophore Modeling for De Novo Design and Lead Optimization

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. A pharmacophore model can be used as a 3D query to search for new molecules with similar features in large chemical databases, a process known as virtual screening.

For 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide, a pharmacophore model can be developed based on its structure and the structures of other active analogs. The key pharmacophoric features might include hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings.

Once a pharmacophore model is established, it can be used for de novo design, where new molecules are built from scratch to fit the pharmacophore. It can also be used for lead optimization, where an existing molecule is modified to better fit the pharmacophore and improve its activity. For instance, a five-featured pharmacophore model for benzamide (B126) analogues was developed to identify key interactions for FtsZ inhibition. nih.gov

Advanced Methodologies in Research on 4 Fluoro N 2 Phenyl 1,3 Benzoxazol 5 Yl Benzamide

Application of Advanced Spectroscopic Techniques for Ligand-Target Complex Characterization

The precise characterization of the interaction between a small molecule, such as 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide, and its biological target is fundamental to understanding its function. Advanced spectroscopic techniques are indispensable for providing detailed insights into the structural and dynamic aspects of these ligand-target complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, is a powerful tool for probing these interactions in a solution state, which closely mimics the physiological environment. Techniques such as Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) NMR can identify the binding epitope of the ligand and determine the dissociation constant of the complex. While specific NMR data for the interaction of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide with its target are not publicly available, the general approach would involve titrating the target protein with the compound and observing changes in the NMR spectrum.

X-ray crystallography offers a static, high-resolution view of the ligand-target complex at an atomic level. Obtaining a crystal structure of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide bound to its target protein would reveal the precise binding mode, including the key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. This structural information is invaluable for structure-based drug design and for understanding the molecular basis of the compound's activity. Although a specific crystal structure for this complex is not available in public databases, this technique remains a gold standard in structural biology.

Circular Dichroism (CD) spectroscopy is another valuable technique for studying ligand-target interactions. CD spectroscopy can detect conformational changes in the target protein upon binding of the ligand. A study on benzofuran (B130515) derivatives demonstrated that these compounds can alter the secondary structure of bovine serum albumin (BSA), leading to changes in its thermal stability. nih.gov A similar approach could be employed to assess if 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide induces conformational changes in its target protein, providing insights into the mechanism of action.

The table below summarizes the hypothetical application of these advanced spectroscopic techniques in the study of the 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide-target complex.

| Spectroscopic Technique | Information Gained | Hypothetical Application |

| NMR Spectroscopy | Binding epitope, dissociation constant, dynamics of interaction. | Titration of the target protein with the compound to identify interacting residues and quantify binding affinity. |

| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. | Co-crystallization of the compound with its target to determine the precise binding mode and key interactions. |

| Circular Dichroism | Conformational changes in the target protein upon ligand binding. | Monitoring changes in the CD spectrum of the target protein upon addition of the compound to assess induced structural alterations. |

Omics Approaches (e.g., Proteomics, Metabolomics) to Uncover Global Biological Effects

To comprehend the full spectrum of biological effects of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide, it is crucial to move beyond the direct ligand-target interaction and explore its impact on a global cellular level. Omics technologies, such as proteomics and metabolomics, provide a systems-level view of these changes.

Proteomics involves the large-scale study of proteins. By comparing the proteome of cells treated with 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide to untreated cells, researchers can identify proteins whose expression levels are significantly altered. This can reveal downstream signaling pathways that are modulated by the compound and potential off-target effects. For example, a proteomic profiling study of HeLa cells treated with various compounds demonstrated the ability of this approach to classify compounds based on their mechanism of action. nii.ac.jp A similar strategy would be highly informative for 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide.

Metabolomics , the study of small molecules or metabolites within a biological system, offers a functional readout of the cellular state. Treatment of cells with 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide can lead to characteristic changes in the metabolome. Analyzing these metabolic fingerprints can help to identify the biochemical pathways that are perturbed by the compound. A study on endocrine-disrupting chemicals demonstrated the utility of global metabolomics in identifying alterations in metabolic pathways. nih.gov

The following table outlines how omics approaches could be applied to study 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide.

| Omics Approach | Objective | Potential Findings |

| Proteomics | Identify changes in protein expression in response to compound treatment. | Elucidation of affected signaling pathways, identification of biomarkers of response, and potential off-target effects. |

| Metabolomics | Characterize alterations in the cellular metabolome following compound exposure. | Identification of perturbed metabolic pathways and a functional readout of the compound's biological activity. |

| Integrated Omics | Combine proteomic and metabolomic data for a systems-level understanding. | A comprehensive view of the compound's mechanism of action and its impact on cellular networks. |

CRISPR/Cas9-based Gene Editing for Target Validation in Cellular Models

The identification of a biological target for a compound is a critical step in drug discovery and chemical biology. The revolutionary CRISPR/Cas9 gene-editing technology provides a powerful and precise tool for validating these targets in cellular models. nih.govnabea.pub

The fundamental principle of using CRISPR/Cas9 for target validation is to assess whether the genetic inactivation of the putative target protein phenocopies the effect of the compound. If 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is hypothesized to inhibit a specific protein, then knocking out the gene encoding that protein using CRISPR/Cas9 should render the cells resistant to the compound.

A genome-wide CRISPR screen can also be employed to identify genes that, when knocked out, confer resistance to 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide. coriell.orgpsu.edu This unbiased approach can not only confirm the intended target but also uncover novel resistance mechanisms and identify other proteins in the same pathway. For example, a CRISPR screen identified genes critical for resistance to the FLT3 inhibitor AC220 in acute myeloid leukemia. coriell.orgpsu.edu

The workflow for CRISPR/Cas9-based target validation of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide would typically involve the steps outlined in the table below.

| Step | Description | Expected Outcome |

| 1. Target Nomination | A putative biological target for the compound is identified through biochemical or computational methods. | A specific protein is hypothesized to be the target of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide. |

| 2. CRISPR/Cas9 Knockout | The gene encoding the putative target protein is knocked out in a relevant cell line using CRISPR/Cas9 technology. | A cell line that is deficient in the expression of the target protein is generated. |

| 3. Phenotypic Comparison | The cellular phenotype of the knockout cells is compared to that of wild-type cells treated with the compound. | If the target is correct, the knockout cells should be resistant to the effects of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide. |

| 4. Genome-wide Screen (Optional) | A genome-wide CRISPR library is used to screen for all genes whose loss confers resistance to the compound. | Unbiased identification of the compound's target and potential resistance mechanisms. |

By leveraging these advanced methodologies, researchers can gain a deep and multi-faceted understanding of the chemical biology of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide, paving the way for its potential applications.

Future Perspectives and Research Directions for 4 Fluoro N 2 Phenyl 1,3 Benzoxazol 5 Yl Benzamide

Exploration of Novel Therapeutic and Agrochemical Applications

The future exploration of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is likely to be driven by the diverse biological activities associated with its core structures. Benzoxazole (B165842) derivatives are recognized for their potential in oncology, infectious diseases, and inflammatory conditions. researchgate.netnih.gov

Therapeutic Potential:

Anticancer Agents: 2-Arylbenzoxazoles have shown potent activity against various cancer cell lines, acting through mechanisms like DNA intercalation and inhibition of key enzymes such as VEGFR kinase. nih.gov Future research could assess the cytotoxic effects of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide against a panel of human cancer cell lines, including those for lung, colon, and breast cancer. nih.govmdpi.com

Anti-inflammatory Agents: The 2-(2-arylphenyl)benzoxazole scaffold has been identified as a selective ligand for the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. nih.govacs.org Investigations into the ability of the title compound to inhibit COX-2 could position it as a candidate for novel non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Antimicrobial Agents: Benzoxazoles exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains, including drug-resistant isolates. jocpr.comnih.gov Screening 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide against pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans is a logical step. nih.govnih.gov

Tyrosinase Inhibitors: Phenolic compounds with a 2-phenylbenzoxazole (B188899) structure have demonstrated potent inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, suggesting potential applications in dermatology as skin-lightening agents. mdpi.com

Agrochemical Potential: The benzoxazole framework is also present in molecules with agrochemical applications. researchgate.net Research could be directed towards evaluating the compound's efficacy as a fungicide, herbicide, or insecticide, areas where benzoxazole derivatives have previously shown activity. researchgate.net

| Potential Application Area | Rationale / Target | Relevant Research Findings on Related Compounds |

|---|---|---|

| Oncology | DNA Intercalation, Enzyme Inhibition (e.g., VEGFR Kinase) | 2-Arylbenzoxazoles show potent activity against various cancer cell lines. nih.gov |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) Inhibition | The 2-(2-arylphenyl)benzoxazole scaffold is a selective COX-2 ligand. nih.govacs.org |

| Antimicrobial | Inhibition of microbial growth | Derivatives are active against Gram-positive bacteria, fungi, and drug-resistant strains. nih.govnih.gov |

| Dermatology | Tyrosinase Inhibition | Phenolic 2-phenylbenzoxazoles are potent tyrosinase inhibitors for skin-lightening. mdpi.com |

| Agrochemicals | Fungicidal, Herbicidal Activity | Benzoxazole derivatives have been used as pesticides. researchgate.net |

Strategies for Optimizing Selectivity and Potency (Preclinical)

Should initial screenings reveal biological activity, a preclinical optimization program would be necessary to enhance the compound's potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this phase. For 2,5-disubstituted benzoxazoles, modifications at both the C-2 and C-5 positions of the benzoxazole ring are known to significantly influence biological activity. nih.govmdpi.com

Key Optimization Strategies:

Modification of the 2-Phenyl Ring: Systematic substitution on the 2-phenyl group can modulate electronic and steric properties, impacting target binding. Introducing various substituents (e.g., hydroxyl, methoxy, nitro, or other halogen groups) at different positions (ortho, meta, para) could fine-tune activity. For example, in some anticancer derivatives, hydrophobic substituents like morpholine (B109124) on the phenyl ring enhanced activity. nih.gov

Modification of the Benzoxazole C-5 Position: The amide linkage at the C-5 position is a key feature. The 4-fluorobenzamide (B1200420) unit could be replaced with other substituted benzamides or different aromatic and heterocyclic amides to explore their impact on potency and selectivity.

Fluorine Substitution: The role of the fluorine atom on the benzamide (B126) ring should be systematically evaluated. Comparing the activity with non-fluorinated analogues, as well as di- or tri-fluorinated derivatives, could clarify its contribution to the pharmacokinetic and pharmacodynamic profile. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) analysis could be employed to build predictive models that guide the synthesis of new analogues with improved properties. nih.gov

| Structural Region for Modification | Potential Modification Strategy | Anticipated Outcome |

|---|---|---|

| 2-Phenyl Group | Introduce diverse substituents (electron-donating/withdrawing, hydrophobic/hydrophilic). | Modulate binding affinity and selectivity for the biological target. |

| Benzoxazole C-5 Linkage | Replace 4-fluorobenzamide with other aromatic/heterocyclic amides. | Optimize interactions with secondary binding pockets and improve ADME properties. |

| Benzamide Moiety | Vary the position and number of fluorine atoms; replace with other halogens. | Fine-tune metabolic stability, cell permeability, and target engagement. |

Development of Chemical Probes and Research Tools

Beyond direct therapeutic use, 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide holds potential for development into a valuable research tool. The benzoxazole core is known for its favorable photoluminescent properties. periodikos.com.brperiodikos.com.br

Fluorescent Probes: Many benzoxazole derivatives are highly fluorescent and can act as probes for biological molecules, most notably DNA. periodikos.com.brperiodikos.com.br Their fluorescence emission often increases upon binding to a biological target. periodikos.com.br Future work could characterize the photophysical properties (absorption, emission spectra, quantum yield) of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide. If it exhibits suitable fluorescence, it could be investigated as a probe for imaging cellular components or for use in high-throughput screening assays. Its ability to intercalate with DNA, a common mechanism for related compounds, could be a primary focus. nih.govperiodikos.com.br

Molecular Imaging Agents: The introduction of a radionuclide (e.g., ¹⁸F) in place of the stable ¹⁹F atom could transform the molecule into a positron emission tomography (PET) tracer. Such a tool would be invaluable for in vivo imaging and studying the distribution and target engagement of this class of compounds in preclinical models.

| Tool Type | Underlying Principle | Potential Research Application |

|---|---|---|

| Fluorescent Probe | Inherent photoluminescence of the benzoxazole scaffold. | DNA binding studies, cellular imaging, high-throughput screening assays. periodikos.com.brperiodikos.com.br |

| PET Imaging Agent | Radiolabeling with a positron-emitting isotope like ¹⁸F. | In vivo tracking of drug distribution, target occupancy studies in preclinical research. |

Addressing Remaining Research Gaps and Challenges in Benzoxazole and Fluorobenzamide Chemistry

Research into 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide would also contribute to addressing broader challenges in heterocyclic and medicinal chemistry.

Synthesis Methods: While numerous methods exist for synthesizing benzoxazoles, many rely on harsh conditions or toxic catalysts. nih.gov Developing more sustainable, efficient, and cost-effective synthetic routes to 2,5-disubstituted benzoxazoles, including the title compound, remains an important goal. mdpi.com

Structural Chemistry of Fluorobenzamides: There are noted gaps in the crystallographic data for fluorinated benzamides. For instance, while di- and tetra-fluorinated analogues are well-described, tri-fluorinated structures are less common in structural databases. mdpi.comdcu.ie Furthermore, disorder in the crystal structures of benzamides can complicate characterization. acs.orgnih.gov Detailed synthesis and crystallographic analysis of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide and its analogues would contribute valuable data to the field, aiding in the development of more accurate computational models for crystal structure prediction. acs.orgnih.gov

Q & A

Q. What computational tools aid in mechanistic studies?

- Molecular Dynamics Simulations : Explore ligand-protein binding stability (e.g., GROMACS).

- Quantum Mechanical Calculations : Analyze electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- Cheminformatics Databases : Cross-reference PubChem or NIST data for physicochemical properties (e.g., logP, pKa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.